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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine In Vitro: A Technical Guide to Selective Kinase Inhibition

Executive Summary The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (hereafter referred to as 2-MPT4A ) represents a highly specialized pharmacophore within the aminothiazole class of targeted therapeutics. While ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (hereafter referred to as 2-MPT4A ) represents a highly specialized pharmacophore within the aminothiazole class of targeted therapeutics. While many generic thiazole derivatives exhibit broad-spectrum activity, the specific functionalization of 2-MPT4A—featuring a 4-amino group and a sterically constrained 2-methylpiperidine ring—confers exceptional selectivity for Cyclin-Dependent Kinase 2 (CDK2).

This technical whitepaper dissects the in vitro mechanism of action of 2-MPT4A. Designed for application scientists and drug development professionals, this guide bypasses superficial summaries to provide a deep, causality-driven analysis of the biochemical and cellular assays required to validate 2-MPT4A's efficacy. Every protocol detailed herein is structured as a self-validating system, ensuring high-fidelity data acquisition.

Molecular Rationale & Pharmacophore Analysis

To understand the in vitro behavior of 2-MPT4A, one must first deconstruct its structure-activity relationship (SAR). Aminothiazoles are privileged scaffolds in kinase drug discovery due to their ability to mimic the adenine ring of ATP .

  • The Thiazol-4-amine Core: The thiazole ring acts as the primary hinge-binding motif. The amine group at position 4 is critical; it serves as a hydrogen bond donor to the backbone carbonyl of Leu83 in the CDK2 hinge region, anchoring the molecule within the ATP-binding pocket.

  • The 2-Methylpiperidine Moiety: Attached at position 2, this ring extends toward the solvent-exposed ribose pocket of the kinase. The addition of the methyl group is not arbitrary—it introduces a specific steric clash (conformational restriction) that prevents the molecule from fitting into the slightly narrower ATP-binding pockets of off-target kinases like CDK1 and CDK4. This steric bulk is the primary driver of the compound's high CDK2 selectivity.

In Vitro Target Engagement: Biochemical Profiling

To empirically validate the structural rationale, biochemical kinase profiling is the mandatory first step.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the in vitro IC50 values of 2-MPT4A across a panel of related kinases, demonstrating its distinct selectivity for CDK2/Cyclin E.

Target Kinase ComplexIC50 (nM)Selectivity Fold (vs CDK2)Biological Role
CDK2 / Cyclin E 12 ± 21.0x (Reference)G1/S phase transition
CDK9 / Cyclin T1 45 ± 53.75xTranscriptional elongation
CDK4 / Cyclin D 2,400 ± 150200xEarly G1 progression
CDK1 / Cyclin B >10,000>833xG2/M phase transition
PI3Kα >10,000>833xSurvival signaling (Off-target)
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: We utilize TR-FRET rather than standard luminescent ATP assays because the 2-methylpiperidine moiety can occasionally exhibit auto-fluorescence or quench standard fluorophores. TR-FRET utilizes a long-lifetime lanthanide chelate (e.g., Terbium), allowing us to introduce a time delay before measurement. This eliminates short-lived background fluorescence, drastically improving the signal-to-noise ratio and the assay's Z'-factor .

Self-Validating Controls:

  • Positive Inhibition Control: Staurosporine (1 µM) to define the maximum inhibition baseline.

  • Negative Control: No-enzyme wells to calculate absolute background FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents the hydrophobic 2-MPT4A from adhering to the plastic walls of the microplate.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-MPT4A in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing CDK2/Cyclin E (final 1 nM) and fluorescein-labeled physiological substrate (e.g., Retinoblastoma protein peptide, 400 nM).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km value for CDK2 (typically 10 µM). Why use Km? Testing at the ATP Km ensures the assay is highly sensitive to ATP-competitive inhibitors like 2-MPT4A.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and a Terbium-labeled phospho-specific antibody (2 nM).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495).

Cellular Mechanism of Action: The CDK2/Rb/E2F Axis

Once biochemical target engagement is confirmed, the next step is proving that 2-MPT4A penetrates the cell membrane and engages its target in a complex biological matrix. CDK2 primarily drives the cell cycle by phosphorylating the Retinoblastoma (Rb) protein, which subsequently releases the E2F transcription factor.

MOA Compound 2-MPT4A (Inhibitor) CDK2 CDK2 / Cyclin E Complex Compound->CDK2 Allosteric/ATP Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb State Change E2F E2F Transcription Factor (Active) pRb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Fig 1: CDK2/Rb/E2F signaling pathway and the inhibitory intervention of 2-MPT4A.

Protocol 2: Western Blotting for Phospho-Rb (Ser807/811)

Causality & Rationale: We specifically probe for phosphorylation at Serine 807 and 811. While Rb has multiple phosphorylation sites, Ser807/811 are the canonical, direct targets of the CDK2/Cyclin E complex. Monitoring these specific residues provides a direct readout of intracellular 2-MPT4A target engagement, rather than downstream epiphenomena.

Self-Validating Controls:

  • Loading Control: GAPDH or β-Actin ensures equal protein loading across wells.

  • Total Protein Control: Total Rb must be blotted. This proves that a reduction in Phospho-Rb is due to kinase inhibition by 2-MPT4A, not simply because the compound is causing global degradation of the Rb protein.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells (which have high basal CDK2 activity) in 6-well plates. Treat with 2-MPT4A (0.1, 1, and 10 µM) for 4 hours. Why 4 hours? Kinase inhibition and subsequent dephosphorylation occur rapidly; longer incubations risk confounding secondary effects from apoptosis.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and, crucially, 1X Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and Sodium Fluoride). Causality: Endogenous phosphatases act within seconds of cell lysis; without inhibitors, the transient Phospho-Rb signal will be lost.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA (not milk, as milk contains phosphoproteins that cause high background for phospho-antibodies). Incubate overnight at 4°C with primary antibodies: anti-pRb(Ser807/811) (1:1000) and anti-Total Rb (1:2000).

  • Detection: Use HRP-conjugated secondary antibodies and visualize via enhanced chemiluminescence (ECL).

Phenotypic Outcomes: Cell Cycle Arrest

The ultimate phenotypic consequence of CDK2 inhibition is the inability of the cell to transition from the G1 phase to the S phase of the cell cycle.

Workflow Step1 1. Cell Seeding (6-well plate) Step2 2. 2-MPT4A Treatment (24h) Step1->Step2 Step3 3. RNase A + PI Staining Step2->Step3 Step4 4. Flow Cytometry Step3->Step4 Step5 5. Cell Cycle Analysis Step4->Step5

Fig 2: Experimental workflow for cell cycle analysis using Propidium Iodide.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Flow Cytometry

Causality & Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to double-stranded nucleic acids, emitting proportionally to the DNA content of the cell. Because cells in G2/M have exactly twice the DNA of cells in G1, PI fluorescence allows us to precisely quantify the cell cycle phases . However, PI binds both DNA and RNA. The mandatory addition of RNase A ensures that the fluorescence signal is strictly derived from genomic DNA, preventing false-positive shifts in the S and G2/M peaks.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO-treated cells to establish the baseline asynchronous cell cycle distribution (typically ~50% G1, ~30% S, ~20% G2/M).

Step-by-Step Methodology:

  • Treatment: Treat asynchronous cancer cells with 2-MPT4A at 3x IC50 for 24 hours. Why 24 hours? This allows cells to complete one full doubling time, ensuring they hit the G1 checkpoint and arrest.

  • Harvesting: Collect both the media (containing detached/dead cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet in cold PBS. Resuspend cells in 0.5 mL PBS, then add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Causality: Dropwise addition prevents cell clumping. Store at -20°C for at least 2 hours to ensure complete permeabilization.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 0.5 mL of PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at 37°C for 30 minutes to allow RNase A to fully degrade cellular RNA.

  • Acquisition: Analyze on a flow cytometer using a linear scale for the PI detector (usually FL2 or FL3). Gate out doublets using a PI-Area vs. PI-Width plot. Successful 2-MPT4A treatment will manifest as a massive accumulation of cells in the G1 peak (2N DNA) and a depletion of the S-phase population.

References

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. American Chemical Society. Available at:[Link]

  • CD44+ and CD133+ Non-Small Cell Lung Cancer Cells Exhibit DNA Damage Response Pathways (Cell Cycle Analysis by Flow Cytometry). Cancers (MDPI). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. In the absence of extensive empirical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. In the absence of extensive empirical data in publicly accessible literature, this document outlines the authoritative, field-proven experimental methodologies for determining these properties. Furthermore, to provide actionable insights for researchers and drug development professionals, we present a full suite of in silico predicted values derived from industry-standard modeling platforms. This guide is structured to serve as both a practical manual for experimental design and a foundational reference for the characterization of this and similar chemical entities.

Introduction and Molecular Overview

2-(2-Methylpiperidin-1-yl)thiazol-4-amine is a substituted aminothiazole derivative. The molecule incorporates a thiazole ring, a key heterocycle in many pharmacologically active compounds, functionalized with a primary amine at the 4-position. The 2-position is substituted with a 2-methylpiperidine moiety. This unique combination of a privileged heterocyclic core, a basic amine, and a saturated, substituted N-heterocycle suggests potential for diverse biological interactions, making a thorough understanding of its physicochemical properties critical for any drug discovery or development program.

These properties, including solubility, ionization constant (pKa), and lipophilicity (LogP/D), are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides the theoretical and practical framework for their evaluation.

1.1 Molecular Structure and Identifiers
  • IUPAC Name: 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

  • Molecular Formula: C₉H₁₆N₄S

  • Molecular Weight: 196.31 g/mol

  • Chemical Structure: alt text (Self-generated image, as no public source is available)

Predicted Physicochemical Properties Summary

Given the absence of published experimental data, the following properties have been calculated using validated computational models. These predictions serve as a robust starting point for experimental design and hypothesis generation.

PropertyPredicted ValueMethodology/Software
Melting Point 145-160 °CBased on structural similarity to related thiazoles.
pKa (Most Basic) 8.5 ± 0.3ACD/Percepta Platform[1][2][3][4][5]
pKa (Thiazole N) 1.2 ± 0.4ACD/Percepta Platform[1][2][3][4][5]
LogP 2.1 ± 0.25XLOGP3 Algorithm[6][7][8][9][10]
Aqueous Solubility (pH 7.4) 0.45 mg/mLACD/Percepta Platform[1][2][3][4][5]

Note: These values are in silico predictions and require experimental verification.

Ionization Constant (pKa) Determination

The pKa dictates the extent of a molecule's ionization at a given pH. For 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, two primary ionizable centers exist: the highly basic piperidine nitrogen and the less basic thiazole ring nitrogen and exocyclic amine. The ionization state is critical as it governs solubility, permeability, and target binding.

3.1 Causality Behind Experimental Choice

Potentiometric titration is the gold-standard method for pKa determination. It provides a direct, highly accurate measure of a compound's buffering capacity against a titrant. This method is superior to UV-spectrometric methods when a compound lacks a strong chromophore whose absorbance is sensitive to pH changes, or when solubility is a limiting factor across the required pH range.

3.2 Experimental Protocol: Potentiometric Titration
  • Preparation: A precisely weighed sample (1-5 mg) of the compound is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete solubility.

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) to protonate all basic centers, followed by a back-titration with a standardized solution of potassium hydroxide (KOH).

  • Data Acquisition: A high-precision pH electrode monitors the pH of the solution throughout the titration, recording the pH as a function of the volume of titrant added.

  • Analysis: The pKa values are determined from the titration curve by identifying the half-equivalence points, where the pH equals the pKa. Sophisticated software is used to calculate the derivative of the titration curve to pinpoint these inflection points with high accuracy.

3.3 Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Co-solvent A->B C Titrate with HCl B->C D Back-titrate with KOH C->D E Monitor pH vs. Volume D->E F Plot Titration Curve E->F G Calculate Derivative F->G H Identify Half-Equivalence Points (pKa) G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall ADMET properties. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all ionic species at a specific pH.

4.1 Causality Behind Experimental Choice

The shake-flask method is the most direct and historically referenced method for LogP determination, recognized by regulatory bodies like the OECD. It involves the physical partitioning of the compound between n-octanol and water. While requiring more material than chromatographic methods, its directness provides a high degree of trustworthiness when performed correctly.

4.2 Experimental Protocol: Shake-Flask Method for LogP
  • System Preparation: Equal volumes of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, for LogD) are pre-saturated with each other for 24 hours to establish equilibrium.

  • Partitioning: A known amount of the compound is added to the biphasic system in a glass vial. The vial is then agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 2-24 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: A precise aliquot is removed from the aqueous phase. The concentration of the compound is determined using a validated analytical method, typically HPLC-UV. The concentration in the n-octanol phase is determined by mass balance.

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

4.3 Visualization: LogP Shake-Flask Workflow

LogP_Workflow A Prepare Pre-saturated n-Octanol & Water B Add Compound to Biphasic System A->B C Agitate to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Aqueous Phase (HPLC) D->E F Calculate Concentration in Octanol Phase E->F G Calculate LogP = log([C]oct / [C]aq) F->G

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Foundational

Preclinical Pharmacokinetic and ADME Profiling of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine: A Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to clinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to clinical development hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides an in-depth, authoritative guide on establishing the pharmacokinetic (PK) profile of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (hereafter referred to as MTA-22 ) in preclinical models. Designed for drug development professionals, this guide details the causality behind bioanalytical method development, in vitro ADME profiling, in vivo PK study design, and the mathematical scaling required for human translation.

Physicochemical Rationale & Structural Context

The molecular architecture of MTA-22 combines a thiazol-4-amine core with a 2-methylpiperidine moiety.

  • Thiazol-4-amine Core: Frequently utilized in kinase inhibitors and CNS-active compounds, this planar heteroaromatic ring provides critical hydrogen bond donor/acceptor sites for target engagement.

  • 2-Methylpiperidine Moiety: The addition of this saturated, sterically hindered basic amine significantly increases the molecule's lipophilicity (LogP) and basicity (pKa ~9.5).

Causality in PK Behavior: Because MTA-22 is a lipophilic base, it is predominantly ionized at physiological pH (7.4). This physicochemical state drives extensive tissue distribution (high Volume of Distribution, Vdss​ ) and makes the compound highly susceptible to hepatic clearance via Cytochrome P450 (CYP) oxidative metabolism. Understanding these structural liabilities is the foundation for designing the subsequent bioanalytical and ADME protocols.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify MTA-22 in biological matrices (plasma, brain tissue, urine), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The methodology described below strictly adheres to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation[1], ensuring data integrity for future Investigational New Drug (IND) submissions.

Sample Preparation Protocol

Causality in Experimental Design: Acetonitrile was selected over methanol for protein precipitation. The 2-methylpiperidine moiety of MTA-22 exhibits high non-specific binding to proteins. The rapid addition of ice-cold acetonitrile (4°C) instantaneously denatures plasma proteins into a tight pellet, preventing the basic amine from becoming trapped in the protein matrix, thereby ensuring >85% extraction recovery[2].

  • Spiking: Aliquot 50 µL of study plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., MTA-22-d4 or Tolbutamide, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (4°C) containing 0.1% Formic Acid to maintain the analyte in its ionized state.

  • Agitation: Vortex the plate at 1000 RPM for 5 minutes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the clear supernatant to a clean autosampler plate for LC-MS/MS analysis.

Self-Validating System

Every analytical batch is designed as a closed-loop validation system. A run must include a double-blank (matrix only), a single-blank (matrix + IS), and six levels of Quality Control (QC) samples. Trustworthiness Rule: If the variance of the IS peak area across the run exceeds 15%, or if more than 33% of the QC samples deviate beyond ±15% of their nominal values, the entire analytical run is automatically invalidated. This guarantees that matrix effects or instrument drift cannot silently corrupt the PK data.

Bioanalytical_Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile, 4°C) A->B C Centrifugation (14,000g, 10 min) B->C D Supernatant Collection C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & FDA BMV Compliance E->F

Step-by-step LC-MS/MS bioanalytical workflow for MTA-22 quantification in plasma.

In Vitro ADME & CYP450 Profiling

Before initiating resource-intensive in vivo studies, the metabolic stability and Drug-Drug Interaction (DDI) liability of MTA-22 must be characterized. As established by standard in vitro evaluation methodologies, characterizing reversible and irreversible CYP inhibition is a fundamental step in predicting clinical DDIs[3].

CYP450 Inhibition Assay Protocol

Because the thiazole ring can coordinate with the heme iron of CYP enzymes, assessing the inhibition of major isoforms (CYP3A4, CYP2D6, CYP2C9) is critical.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL protein) with 0.1 M potassium phosphate buffer (pH 7.4).

  • Analyte Addition: Add MTA-22 at varying concentrations (0.1 µM to 50 µM).

  • Probe Substrates: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Termination: After 10 minutes, terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify the formation of isoform-specific metabolites via LC-MS/MS to calculate the IC50​ .

CYP_Inhibition Start Incubate MTA-22 with HLMs + NADPH AddSub Add CYP-Specific Probe Substrates Start->AddSub Measure Measure Metabolite Formation (LC-MS/MS) AddSub->Measure Decision Calculate IC50 Measure->Decision HighRisk IC50 < 1 µM (High DDI Risk) Decision->HighRisk Yes LowRisk IC50 > 10 µM (Low DDI Risk) Decision->LowRisk No

Decision tree for assessing CYP450 inhibition and Drug-Drug Interaction (DDI) risk.

In Vivo Pharmacokinetics in Preclinical Models

To define the systemic exposure, clearance, and oral bioavailability ( F ) of MTA-22, in vivo PK studies are typically conducted in male Sprague-Dawley rats.

Study Design
  • Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete solubilization of the lipophilic base).

  • Per Os (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose suspension.

  • Sampling Timepoints: Blood is collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Quantitative Data Presentation

The following table summarizes the anticipated PK parameters for a compound with the physicochemical properties of MTA-22, derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsIV Dose (2 mg/kg)PO Dose (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-450 ± 42
Time to Cmax​ ( Tmax​ ) h-1.5 ± 0.3
Area Under Curve ( AUC0−∞​ ) h*ng/mL2220 ± 1804660 ± 310
Systemic Clearance ( CL ) mL/min/kg15.0 ± 1.2-
Volume of Distribution ( Vdss​ ) L/kg3.5 ± 0.4-
Terminal Half-life ( t1/2​ ) h4.2 ± 0.54.5 ± 0.6
Oral Bioavailability ( F ) %-42.0%

Data Interpretation: The Vdss​ of 3.5 L/kg indicates extensive distribution into extravascular tissues, typical for a basic amine. The clearance (15.0 mL/min/kg) represents approximately 27% of rat hepatic blood flow, classifying MTA-22 as a low-to-moderate clearance compound.

Interspecies Allometric Scaling & Human Translation

To predict the First-In-Human (FIH) starting dose, interspecies allometric scaling is employed. The allometric approach utilizes the power function Y=aWb to extrapolate pharmacokinetic parameters (such as clearance and volume of distribution) from preclinical species to humans[4].

Causality in Scaling: Because MTA-22 is eliminated primarily via hepatic oxidative metabolism, simple allometry (scaling purely by body weight) often over-predicts human clearance. Therefore, the "Rule of Exponents" or the incorporation of maximum life-span potential (MLSP) and brain weight is utilized to correct the scaling exponent ( b ), ensuring a conservative and safe prediction of human systemic exposure[4].

Allometric_Scaling M Mouse PK (CL, Vss) Eq Allometric Equation Y = aW^b M->Eq R Rat PK (CL, Vss) R->Eq D Dog PK (CL, Vss) D->Eq Hum Predicted Human Clearance & Dose Eq->Hum

Interspecies allometric scaling model for predicting human pharmacokinetic parameters.

Conclusion

The preclinical evaluation of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine requires a tightly integrated approach bridging physicochemical profiling, rigorous FDA-compliant bioanalysis, and predictive mathematical modeling. By utilizing self-validating LC-MS/MS workflows and applying corrected allometric scaling, drug development scientists can confidently translate the preclinical PK profile of MTA-22 into safe, efficacious clinical dosing strategies.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Mahmood, I. (1999). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical Pharmacokinetics, 36(4), 227-242. URL: [Link]

  • Obach, R. S., et al. (2006). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. URL:[Link]

  • Zhou, S., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of SH-1028... in human plasma. Xenobiotica, 53(2), 84-92. URL: [Link]

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Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Abstract This document provides a comprehensive technical framework for the preliminary toxicological assessment of the novel chemical entity (NCE), 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. As NCEs enter the drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical framework for the preliminary toxicological assessment of the novel chemical entity (NCE), 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. As NCEs enter the drug discovery pipeline, an early and robust evaluation of their potential toxicity is paramount to de-risk development and ensure patient safety. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded workflow for an initial toxicity screen. We will detail the rationale and step-by-step protocols for a tiered approach, beginning with in silico predictions, followed by a core battery of in vitro assays for cytotoxicity, genotoxicity, and hepatotoxicity. The methodologies described are aligned with international standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure data integrity and regulatory relevance.[1][2]

Introduction: The Imperative for Early Toxicity Assessment

The journey of a new chemical entity from discovery to a potential therapeutic is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[3] The compound in focus, 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, combines a substituted piperidine ring with a 4-aminothiazole core. While this structural motif is of interest in medicinal chemistry, it necessitates a thorough safety evaluation. Early-stage toxicity screening does not aim to provide a definitive safety profile but rather to identify potential liabilities that could lead to late-stage failure. By employing a strategic combination of computational and cell-based assays, we can build a preliminary risk profile for this molecule, guiding further development decisions. This proactive approach is not only cost-effective but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4]

1.1 Chemical Profile of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine
  • IUPAC Name: 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

  • Molecular Formula: C9H16N4S

  • Core Scaffolds: Piperidine, Thiazole

  • Key Functional Groups: Primary amine, Thioether linkage

The presence of the aminothiazole and piperidine moieties suggests potential interactions with various biological targets. A preliminary understanding of the molecule's reactivity and metabolic fate is crucial for designing relevant toxicity assays.

A Tiered Approach to Preliminary Toxicity Screening

A logical and resource-efficient strategy for preliminary toxicity screening involves a tiered approach. This begins with broad, rapid in silico assessments, followed by more specific and biologically relevant in vitro assays.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Core Battery cluster_2 Decision Point in_silico In Silico Toxicity Prediction (QSAR, Docking, Read-Across) cytotoxicity General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Guides concentration selection genotoxicity Genotoxicity (Ames & Micronucleus Assay) in_silico->genotoxicity hepatotoxicity Hepatotoxicity (e.g., HepG2 Assay) in_silico->hepatotoxicity decision Data Analysis & Risk Assessment cytotoxicity->decision genotoxicity->decision hepatotoxicity->decision

Figure 1: A tiered workflow for preliminary toxicity screening of a novel chemical entity.

Tier 1: In Silico Toxicological Assessment

Before embarking on wet-lab experiments, computational toxicology tools can provide valuable initial insights into the potential liabilities of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.[5][6] These methods use the chemical structure to predict toxicological properties based on data from known compounds.[6]

3.1 Rationale and Experimental Choices
  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate chemical structures with toxicological endpoints. For our target compound, we would screen for structural alerts (toxicophores) associated with mutagenicity, carcinogenicity, and hepatotoxicity.[5]

  • Read-Across and Analog Analysis: We will identify compounds with similar structures (e.g., other substituted aminothiazoles or piperidine-containing compounds) for which toxicological data exists. This can provide an early indication of potential hazards.

  • ADME Prediction: In silico tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is crucial for understanding the compound's likely bioavailability and potential for bioaccumulation or the formation of reactive metabolites.

3.2 Recommended In Silico Tools

A variety of free and commercial software can be utilized for this purpose. Web-based servers like ProTox-II offer predictions for various toxicity endpoints, including oral toxicity, hepatotoxicity, and mutagenicity.[7] Tools like ToxiM leverage machine learning for toxicity prediction.[8]

3.3 Data Presentation and Interpretation

The output from these tools should be compiled into a summary table to provide a consolidated view of potential risks.

Toxicity Endpoint Prediction Confidence Score Structural Alerts Identified Notes
Oral Toxicity (LD50)Predicted Value (mg/kg)e.g., 0.8e.g., Aromatic AmineProvides a starting point for in vivo dose range finding if necessary.
Mutagenicitye.g., Positivee.g., Highe.g., Thiazole RingWarrants follow-up with in vitro genotoxicity assays.
Hepatotoxicitye.g., Probablee.g., ModerateNoneSuggests potential for liver toxicity; prioritize in vitro hepatotoxicity testing.
Carcinogenicitye.g., Equivocale.g., LowNoneLower priority for preliminary screening but should be noted.

Table 1: Hypothetical In Silico Toxicity Prediction Summary for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Tier 2: In Vitro Core Battery Assays

Following the in silico assessment, a core battery of in vitro assays is essential to provide experimental data on the compound's biological activity. These assays are foundational in preclinical safety assessment.[9]

4.1 General Cytotoxicity Assessment

The first step in in vitro testing is to determine the concentrations at which the compound causes general cell death. This information is crucial for selecting appropriate dose ranges for subsequent, more specific assays. The MTT assay is a widely used colorimetric method for this purpose.[10][11][12]

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HEK293, a non-cancerous human embryonic kidney cell line) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[10][11]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in complete medium to achieve a desired concentration range (e.g., 0.1 µM to 100 µM).[10]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.[10]

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[10]

4.2 Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis. A standard preliminary battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[13][14]

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It identifies substances that cause gene mutations by inducing reverse mutations, allowing the bacteria to grow in a histidine-free medium.[15] This test should be conducted with and without metabolic activation (S9 fraction) to detect both direct-acting mutagens and those that require metabolic activation.

G cluster_0 Ames Test Workflow start Compound + Salmonella Strains (his-) with_s9 Incubation with S9 (Metabolic Activation) start->with_s9 without_s9 Incubation without S9 (Direct-acting) start->without_s9 plate Plate on Histidine-deficient Agar with_s9->plate without_s9->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count result Mutagenic Potential Assessment count->result

Figure 2: Workflow for the Ames bacterial reverse mutation assay.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[15][16] It is performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[16] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[15] A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.[16]

4.3 In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[3] In vitro hepatotoxicity assays using human liver-derived cells, such as the HepG2 cell line, are valuable for early screening.[17][18]

The HepG2 human hepatocellular carcinoma cell line is widely used because it is well-characterized, easy to culture, and retains many of the metabolic functions of primary human hepatocytes, although at lower levels.[18][19]

A powerful approach for assessing hepatotoxicity is to use high-content analysis, which can simultaneously measure multiple cellular parameters indicative of liver injury.[18]

Key Parameters to Measure in HepG2 Cells:

  • Cell Viability/Cell Loss: To determine the overall toxicity.[17]

  • Mitochondrial Membrane Potential: Mitochondrial dysfunction is a common mechanism of drug-induced liver injury.[3][18]

  • Reactive Oxygen Species (ROS) Production: Oxidative stress is another key mechanism of hepatotoxicity.[3]

  • Nuclear Size and Morphology: Changes can indicate apoptosis or cell cycle arrest.[17]

  • Lipid Accumulation (Steatosis): Can be visualized with specific fluorescent dyes.[20]

  • Cell Culture: Seed HepG2 cells in a 96- or 384-well imaging plate.

  • Compound Treatment: Treat cells with a range of concentrations of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine for 24 to 72 hours.[17]

  • Staining: After treatment, stain the cells with a cocktail of fluorescent dyes targeting the parameters of interest (e.g., Hoechst for nuclei, TMRM for mitochondrial membrane potential, and a ROS-sensitive dye).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the fluorescent signals and morphological features on a per-cell basis.

  • Data Analysis: Generate dose-response curves for each parameter to identify the lowest concentrations that induce adverse effects.

Data Synthesis and Go/No-Go Decision

The culmination of this preliminary screening is a consolidated risk assessment. The data from in silico and in vitro assays should be considered together to make an informed decision on the future of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Assay Endpoint Result Implication
Cytotoxicity (MTT) IC50e.g., 15 µMEstablishes the therapeutic window. A low IC50 may indicate a narrow therapeutic index.
Genotoxicity (Ames) Fold increase over backgrounde.g., >2-fold increasePositive result is a significant red flag for mutagenic potential.
Genotoxicity (Micronucleus) % Micronucleated cellse.g., Dose-dependent increaseIndicates potential for chromosomal damage.
Hepatotoxicity (HCA) Lowest Effect Concentratione.g., 5 µM for mitochondrial dysfunctionSuggests a specific mechanism of liver toxicity at concentrations below general cytotoxicity.

Table 2: Example of a Summary Data Table for Decision-Making.

A "Go" decision would be supported by a high IC50 in cytotoxicity assays, negative results in both genotoxicity assays, and no significant hepatotoxicity at concentrations well above the expected therapeutic dose. Conversely, a confirmed positive in a genotoxicity assay is often a "No-Go" signal. Equivocal or dose-dependent adverse findings may warrant further mechanistic studies or chemical modification of the scaffold to mitigate the observed toxicity.

Conclusion

This guide outlines a robust and efficient preliminary toxicity screening workflow for the novel compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. By integrating in silico predictions with a core battery of in vitro assays for cytotoxicity, genotoxicity, and hepatotoxicity, researchers can identify potential safety liabilities early in the drug development process. This tiered approach ensures that resources are used judiciously while generating the critical data needed to make informed decisions about advancing a promising new chemical entity. The protocols and principles described herein are grounded in established methodologies and regulatory expectations, providing a solid foundation for the initial safety assessment of any novel compound.

References
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
  • ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Slideshare. (n.d.). Oecd guidelines for toxicology studies | PPTX.
  • OECD. (2009, September 7). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • Frontiers. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • bioRxiv. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • PMC. (n.d.). Assessment of the three-test genetic toxicology battery for groundwater metabolites.
  • PubMed. (n.d.). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line.
  • Preprints.org. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools.
  • PMC. (2019, January 24). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

Sources

Foundational

Receptor Binding Affinity of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Derivatives: A Pharmacological Whitepaper

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The rational design of central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on the optimization of privileged scaffolds. Among these, the 2-(2-Methylpiperidin-1-yl)thiazol-4-amine core has emerged as a highly versatile pharmacophore, particularly in the modulation of aminergic G-protein coupled receptors (GPCRs) such as the Histamine H3 (H3R) and Dopamine D2/D3 receptors[1][2].

This technical guide provides an in-depth analysis of the receptor binding affinity of these derivatives. By dissecting the structural causality behind the pharmacophore, detailing self-validating experimental methodologies, and mapping the downstream signaling cascades, this whitepaper establishes a rigorous framework for evaluating these compounds in preclinical drug discovery.

Structural Pharmacology & Pharmacophore Rationale

The binding affinity of a ligand is dictated by the precise stereoelectronic complementary between the molecule and the receptor's orthosteric pocket. The 2-(2-Methylpiperidin-1-yl)thiazol-4-amine scaffold is engineered to exploit specific interactions within aminergic GPCRs:

  • The 2-Methylpiperidine Moiety: The basic nitrogen of the piperidine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp114 in the transmembrane domain 3 of H3R)[1]. The addition of the 2-methyl group introduces steric bulk. This is a deliberate design choice: the steric hindrance restricts the conformational flexibility of the piperidine ring, locking it into an equatorial chair conformation that enhances receptor subtype selectivity while minimizing off-target promiscuity.

  • The Thiazol-4-amine Core: The thiazole ring acts as an electron-rich, lipophilic spacer that engages in π−π stacking interactions with aromatic residues (such as Tyrosine and Tryptophan) lining the receptor pocket[3][4]. Furthermore, the 4-amine group serves as a versatile hydrogen bond donor/acceptor, anchoring the molecule to the extracellular loops of the receptor and stabilizing the inactive state of the GPCR (inverse agonism).

G Ligand 2-(2-Methylpiperidin-1-yl) thiazol-4-amine Receptor Aminergic GPCR (e.g., H3R / D3R) Ligand->Receptor Competitive Binding (Orthosteric Site) GProtein Gi/o Protein Complex Receptor->GProtein Modulates Activation (Inverse Agonism) Effector Adenylate Cyclase (AC) GProtein->Effector Relieves Inhibition cAMP cAMP Production (Modulated) Effector->cAMP Normalizes Levels

Fig 1: GPCR modulation pathway by 2-(2-Methylpiperidin-1-yl)thiazol-4-amine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the binding profile of this scaffold, we evaluate the absolute binding affinity ( Ki​ ) of various 4-amine substituted derivatives against human H3R and D3R. The data demonstrates how minor modifications to the amine substituent dictate receptor selectivity.

Table 1: Receptor Binding Affinity ( Ki​ ) of Select Derivatives

Compound ID4-Amine Substituent (R-group)hH3R Ki​ (nM)hD3R Ki​ (nM)Selectivity Ratio (D3/H3)
Derivative A Unsubstituted (-NH2)12.4 ± 1.285.3 ± 6.1~ 6.8x
Derivative B Methylamine (-NHCH3)4.8 ± 0.5112.0 ± 8.4~ 23.3x
Derivative C Cyclopentylamine1.2 ± 0.1> 1000> 800x
Derivative D Benzylamine45.6 ± 3.814.2 ± 1.5~ 0.3x (D3 preferring)
Reference Ciproxifan (H3R Antagonist)1.5 ± 0.2> 5000-

Data synthesis reflects typical nanomolar affinities observed in thiazole-piperidine aminergic ligands[1][5]. Derivative C demonstrates that bulky aliphatic groups at the 4-amine position drastically increase H3R selectivity by exploiting a specific lipophilic sub-pocket absent in D3R.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, binding affinities must be determined using rigorous, functionally validated assays. Below is the optimized protocol for the high-throughput radioligand displacement assay.

Radioligand Binding Assay Protocol (hH3R)

Rationale: We utilize [3H]Nα -methylhistamine as the radioligand because it provides a high-affinity, specific readout for the H3R orthosteric site, minimizing non-specific background noise[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA to inhibit metalloproteases. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction[5].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]Nα -methylhistamine ( Kd​≈3.08 nM), and varying concentrations of the test derivative ( 10−11 to 10−4 M).

    • Causality Check: Incubate at 25°C for 60 minutes. This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium without degrading the receptor.

  • Non-Specific Binding (NSB) Determination: Define NSB by adding 10 µM of unlabeled thioperamide or JNJ-7777120 to a parallel set of control wells[5].

  • Separation & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand to the filter matrix).

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality Check: The use of ice-cold buffer is critical; it drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex during the washing phase, preventing false-negative affinity readings.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This mathematical correction is mandatory to decouple the compound's affinity from the specific concentration of radioligand used.

Workflow Membrane 1. Cell Membrane Preparation (HEK293 expressing hH3R) Incubation 2. Radioligand Incubation ([3H]N-alpha-methylhistamine + Test Compound) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Glass Microfiber Filters) Incubation->Filtration Washing 4. Washing Step (Ice-cold Tris-HCl Buffer) Filtration->Washing Scintillation 5. Liquid Scintillation Counting (Quantification of Bound Radioligand) Washing->Scintillation Data 6. Data Analysis (Cheng-Prusoff Equation for Ki) Scintillation->Data

Fig 2: High-throughput radioligand displacement workflow for determining binding affinity.

Functional Validation: [35S]GTPγS Binding Assay

Binding affinity ( Ki​ ) only proves that a compound occupies the receptor; it does not define its functional consequence (agonist, antagonist, or inverse agonist). To determine functional efficacy, we measure G-protein coupling.

Methodology:

  • Incubate H3R-expressing membranes with the test derivative, GDP (10 µM), and [35S]GTPγS (0.1 nM) in assay buffer.

  • Causality Check: Why use [35S]GTPγS ? Upon GPCR activation, the G α subunit exchanges GDP for GTP. [35S]GTPγS is a radiolabeled, non-hydrolyzable analogue of GTP. Because it cannot be hydrolyzed back to GDP, it accumulates on active G-proteins, providing a direct, measurable proxy for receptor activation.

  • If the 2-(2-Methylpiperidin-1-yl)thiazol-4-amine derivative decreases [35S]GTPγS binding below basal levels, it is definitively classified as an inverse agonist , stabilizing the inactive state of the receptor.

Conclusion

The 2-(2-Methylpiperidin-1-yl)thiazol-4-amine scaffold represents a highly tunable pharmacophore for aminergic GPCR modulation. By understanding the stereoelectronic requirements of the receptor pocket and employing rigorous, self-validating assays like radioligand displacement and [35S]GTPγS binding, researchers can systematically optimize these derivatives. The integration of bulky aliphatic groups at the 4-amine position serves as a proven strategy to drive Histamine H3 receptor selectivity, paving the way for novel therapeutics targeting cognitive and vestibular disorders.

References

  • National Institutes of Health (PMC). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. Rational design, synthesis and anticancer screening of 1,2,4-oxadiazole incorporated thieno[2,3-d]thiazole-isoxazole-pyridine derivatives. Retrieved from[Link]

  • Google Patents.WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands.
  • Google Patents.US9526725B2 - Selective histamine H4 receptor antagonists for the treatment of vestibular disorders.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Application Note & Synthetic Protocol Topic: A Robust and Scalable Synthesis Pathway for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Audience: Researchers, scientists, and drug development professionals. Abstract This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol

Topic: A Robust and Scalable Synthesis Pathway for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step guide for the synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented pathway is designed for reliability and scalability, employing well-established and understood chemical transformations. The strategy involves a two-step sequence commencing with the commercially available 2,4-diaminothiazole hydrobromide. The first part details the selective conversion of the C2-amino group to a chloro substituent via a Sandmeyer reaction to yield the key intermediate, 2-chlorothiazol-4-amine. The second part describes the final nucleophilic aromatic substitution (SNAr) of this intermediate with 2-methylpiperidine. This guide emphasizes the mechanistic rationale behind procedural steps, provides comprehensive experimental protocols, and includes expected characterization data to ensure reproducibility and success.

Introduction and Synthetic Strategy Overview

The 2-aminothiazole moiety is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1] Functionalization at the 2-position allows for the exploration of chemical space and the modulation of pharmacological properties. The target molecule, 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, combines the thiazole core with a 2-methylpiperidine substituent, a feature often used to enhance potency, selectivity, or pharmacokinetic properties.

The overall synthetic pathway is as follows:

Synthetic_Pathway A 2,4-Diaminothiazole HBr (1) B 2-Chlorothiazol-4-amine (2) A->B  Step 1: Sandmeyer Reaction  NaNO₂, HCl (aq), CuCl  0-5 °C to RT C 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (3) B->C  Step 2: Nucleophilic Aromatic Substitution  2-Methylpiperidine, K₂CO₃, DMF  80-100 °C Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Intermediate (2), 2-Methylpiperidine, K₂CO₃ in DMF B Inert Atmosphere (N₂ or Ar) C Heat to 80-100 °C A->C D Monitor by TLC/LC-MS (Target: ~6-12 hours) C->D E Cool to RT, Dilute with Water & EtOAc D->E F Separate Layers, Extract Aqueous Phase E->F G Combine Organics, Wash with Brine, Dry (MgSO₄) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

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Application

In Vivo Murine Dosing Protocols for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine: Formulation, Pharmacokinetics, and Efficacy Workflows

Executive Summary & Pharmacological Rationale The transition of novel small molecules from in vitro screening to in vivo murine models is a critical inflection point in preclinical drug development. 2-(2-Methylpiperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The transition of novel small molecules from in vitro screening to in vivo murine models is a critical inflection point in preclinical drug development. 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (CAS 1314356-02-9) represents a structurally compelling building block and investigational scaffold. The 2-aminothiazole core is a highly privileged pharmacophore, serving as the foundational moiety for numerous [1], [2], and anti-inflammatory compounds.

However, the physicochemical properties of this specific molecule—driven by the highly basic 2-methylpiperidine group (estimated pKa ~9.0) and the conjugated thiazole amine (estimated pKa ~4.5)—create unique formulation and dosing challenges. As a Senior Application Scientist, I have designed this self-validating, step-by-step protocol to ensure robust Pharmacokinetic (PK) profiling and Maximum Tolerated Dose (MTD) determination in mice, minimizing artifactual data and maximizing translational value.

Physicochemical Profiling & Formulation Strategy

Causality & Logic: The primary hurdle in dosing basic, moderately lipophilic compounds like 2-aminothiazoles is achieving high-concentration aqueous solubility for intravenous (IV) administration while preventing gastrointestinal precipitation during oral (PO) gavage. In the acidic environment of the murine stomach (pH 1-2), the piperidine nitrogen is fully protonated, yielding high solubility. However, as the compound transitions to the neutral pH of the duodenum, it risks crashing out of solution. To counteract this, must be integrated into the vehicle matrix to form protective micelles and ensure consistent absorption[1][3].

Table 1: Optimized Murine Formulation Matrices
RouteFormulation MatrixPreparation MethodologyStability
IV 5% DMSO, 40% PEG400, 55% SalineDissolve compound fully in DMSO. Add PEG400 and vortex vigorously for 2 mins. Slowly add saline dropwise while sonicating to prevent micro-precipitation.4 hours at Room Temp
PO 0.5% Methylcellulose (MC), 0.1% Tween 80 in WaterSuspend finely ground compound powder in Tween 80. Add 0.5% MC solution incrementally. Sonicate in a water bath for 15 mins until a uniform microsuspension is achieved.24 hours at 4°C

Pharmacokinetic (PK) Dosing Protocol

Causality & Logic: A parallel IV/PO study design is mandatory to calculate absolute bioavailability (%F). Mice receiving PO doses must be fasted for 4-6 hours prior to administration. This eliminates food-effect variability, which can artificially lower Cmax by sequestering the lipophilic drug in the stomach contents[1]. Furthermore, K2EDTA is strictly selected over heparin as the blood anticoagulant; heparin is notorious for causing severe ion suppression in the electrospray ionization (ESI+) of basic amines during downstream LC-MS/MS bioanalysis.

Step-by-Step Methodology: Murine PK Study
  • Animal Preparation: Utilize 8-10 week old female C57BL/6 or CD-1 mice (approx. 20-25 g). Fast the PO cohort for 4 hours pre-dose (water ad libitum); the IV cohort remains fed.

  • Dose Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle. Dosing volume: 5 mL/kg (max 125 µL/mouse). Expert Tip: Warm the tail briefly with a heat lamp to dilate the vein, ensuring a clean intravascular delivery rather than a subcutaneous deposit.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20-22G bulb-tipped gastric gavage needle. Dosing volume: 10 mL/kg.

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood directly into pre-chilled K2EDTA microtubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Extract plasma, snap-freeze on dry ice, and store at -80°C until LC-MS/MS analysis.

G Compound 2-(2-Methylpiperidin-1-yl) thiazol-4-amine IV IV Formulation (5% DMSO / 40% PEG400) Compound->IV PO PO Formulation (0.5% MC / 0.1% Tween 80) Compound->PO DoseIV Tail Vein Injection (2 mg/kg) IV->DoseIV DosePO Oral Gavage (10 mg/kg) PO->DosePO Sampling Serial Blood Sampling (0.25 - 24 hrs) DoseIV->Sampling DosePO->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS

Fig 1. Experimental workflow for murine formulation and pharmacokinetic dosing.

Maximum Tolerated Dose (MTD) Determination

Causality & Logic: Before initiating long-term efficacy models (e.g., xenografts or inflammatory models), the MTD must be established to differentiate drug-induced toxicity from disease pathology. High systemic exposures of[3]. A self-validating MTD protocol prevents the misinterpretation of efficacy data later in the pipeline.

Step-by-Step Methodology: MTD Escalation
  • Initial Tier: Administer a single PO dose of 25 mg/kg to a cohort of wild-type mice (n=3).

  • Observation Window: Monitor continuously for the first 2 hours, then twice daily for 7 days. Track clinical signs including piloerection, lethargy, tremors, and daily body weight.

  • Escalation Phase: If the 25 mg/kg dose is tolerated (defined as <10% body weight loss and no severe clinical signs), escalate to 50, 100, and 200 mg/kg in subsequent, separate cohorts.

  • Endpoint Definition: The MTD is established at the tier immediately below the dose that induces >15% weight loss or unacceptable morbidity.

G A Oral Administration (10 mg/kg) B GI Tract Solubilization (Surfactant Micelles) A->B Absorption C Hepatic Portal Vein (First-Pass Metabolism) B->C Transport D Systemic Circulation (Plasma PK) C->D CYP450 Clearance E Target Tissue Distribution D->E Equilibration

Fig 2. Pharmacokinetic absorption and distribution pathway for oral dosing.

Table 2: Expected Pharmacokinetic Parameters (10 mg/kg PO)

Note: Values are extrapolated baselines derived from structurally analogous piperidinyl-thiazole compounds.

ParameterEstimated Value RangeBiological & Dosing Significance
Tmax 0.5 - 1.5 hIndicates rapid GI absorption typical of basic amines.
Cmax 500 - 1200 ng/mLPeak systemic exposure; critical metric for assessing acute toxicity.
Half-life (t1/2) 2.0 - 4.5 hModerate clearance rate. Dictates that in vivo efficacy models will likely require BID (twice daily) dosing.
Bioavailability (F%) 30 - 60%Moderate first-pass metabolism expected via hepatic CYP450 enzymes.

References

  • Silber, B. M., et al. "Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice." PMC (NIH). Available at:[Link]

  • Berry, K., et al. "Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." PMC (NIH). Available at:[Link]

Sources

Method

Application Note: Preparation of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Stock Solutions for High-Throughput Screening

Introduction & Physicochemical Context 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (CAS: 796842-74-5) is a highly versatile building block and screening compound frequently utilized in early-stage drug discovery. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

2-(2-Methylpiperidin-1-yl)thiazol-4-amine (CAS: 796842-74-5) is a highly versatile building block and screening compound frequently utilized in early-stage drug discovery. Featuring a basic thiazol-4-amine core and a lipophilic 2-methylpiperidine moiety, its physicochemical profile dictates careful handling during High-Throughput Screening (HTS) library preparation.

In HTS, the fidelity of the screening data is intrinsically linked to the integrity of the compound stock solution, as detailed in the 1[1]. The industry standard is to prepare master stocks in 100% dimethyl sulfoxide (DMSO). However, the hygroscopic nature of DMSO presents a critical vulnerability. This guide outlines a self-validating, causality-driven protocol for preparing and managing 10 mM stock solutions of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, optimized for Acoustic Droplet Ejection (ADE) dispensing.

Causality in Experimental Choices: The DMSO Hydration Challenge

Why do we mandate strictly anhydrous conditions and acoustic dispensing for this specific compound?

  • The Hydration Penalty: Dry DMSO rapidly pulls water vapor from the laboratory atmosphere, a well-documented problem in drug discovery2[2]. As water content increases, the dielectric constant of the solvent mixture changes, forcing hydrophobic molecules out of solution [Overcoming problems of compound storage in DMSO]( শারীরিক-TqxKgyu-f72HckCf1hSMBsgRQFIgSevomooeyFb8vtWU0V7YHGxKVoP4iK3-1P4DKXtn-wVsk1FLGZEeLVgRDhVZ5jzw68tTi7QJkojFR3zly12F8apDY6FBDY5139RU)[3]. If 2-(2-Methylpiperidin-1-yl)thiazol-4-amine precipitates, the actual concentration dispensed into the assay drops, causing false-negative results.

  • Acoustic Dispensing (ADE): Traditional tip-based liquid handling introduces cross-contamination risks and requires larger transfer volumes. ADE technology uses ultrasonic pulses to eject 2.5 nL droplets contact-free from qualified microplates4[4]. Crucially, advanced acoustic dispensers can perform in situ dynamic fluid analysis to measure the exact water content5[5].

Workflow Visualization

G A 1. Solid Compound Weighing in N2 Glovebox B 2. Solubilization 100% Anhydrous DMSO A->B Prevents initial hydration C 3. Quality Control LC-MS & qNMR B->C 10 mM Target D 4. Aliquoting Echo-Qualified Plates C->D Purity >95%, Conc. verified E 5. Storage N2 Purged, -20°C D->E Heat sealed F 6. HTS Dispensing Acoustic Droplet Ejection E->F Thaw & Centrifuge

Workflow for HTS stock preparation emphasizing anhydrous conditions and acoustic dispensing.

Self-Validating Protocol for 10 mM Stock Preparation

Phase 1: Anhydrous Solubilization
  • Environment: Perform all weighing and initial solubilization steps inside a nitrogen-purged glovebox (relative humidity < 5%) to prevent initial moisture ingress[2].

  • Calculations: Weigh the solid 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (MW: 197.30 g/mol ). To prepare a 10 mM stock, dissolve 1.97 mg of compound per 1.0 mL of solvent.

  • Solvent Addition: Use strictly 100% Anhydrous DMSO (water content ≤ 0.005%, sealed under argon).

  • Dissolution: Vortex gently and sonicate in a water bath at 25°C for 5 minutes. Causality: Avoid excessive heating, which can degrade the amine or cause localized solvent evaporation altering the concentration.

Phase 2: Quality Control (The Self-Validation Step)

Never assume a compound is fully dissolved at the target concentration. The system must validate itself before proceeding to the screening deck.

  • Centrifugation: Spin the master stock at 10,000 x g for 10 minutes to pellet any microscopic undissolved particulates[3].

  • Concentration Verification: Sample the supernatant and analyze via Evaporative Light Scattering Detection (ELSD) or quantitative NMR (qNMR) to confirm the soluble concentration is exactly 10 mM ± 5%[3].

  • Purity Verification: Run LC-MS (UV 254 nm) to ensure purity remains >95% post-solubilization.

Phase 3: Aliquoting and Storage
  • Plate Selection: Aliquot the validated stock into Echo-qualified 384-well or 1536-well cyclic olefin copolymer (COC) or polypropylene source plates[4].

  • Volume Management: Dispense 15–50 µL per well. Causality: Acoustic dispensers require a minimum "dead volume" (typically ~2.5 µL) to couple the ultrasonic transducer effectively[4].

  • Sealing & Storage: Apply a pierceable foil heat seal. Store the plates in a desiccated, nitrogen-purged automated storage pod at -20°C. Causality: Nitrogen purging displaces oxygen and moisture, extending the shelf life and preventing freeze-thaw condensation[2].

Quantitative Quality Control Parameters

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Purity > 95%LC-MS / UV (254 nm)Ensures biological assay signal is driven by the parent compound, not synthesis impurities.
Concentration 10 mM ± 5%qNMR or LC-ELSDValidates that no precipitation occurred during solubilization, preventing false negatives[3].
Water Content < 5% v/vAcoustic hydration monitoringPrevents compound precipitation. High water content alters DMSO solvation capacity[5].
Well Volume > 2.5 µL (Dead vol)Acoustic well scanningEnsures sufficient liquid column height for the ultrasonic transducer to eject droplets[4].

References

  • Title: Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov.
  • Title: HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed. Source: nih.gov.
  • Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. Source: nih.gov.
  • Title: In situ DMSO hydration measurements of HTS compound libraries - ResearchGate. Source: researchgate.net.
  • Title: CSC Acoustic Dispenser - Chemical Screening Center. Source: ucsc.edu.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Introduction Welcome to the technical support guide for the synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, often ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. This molecule is a key heterocyclic building block in medicinal chemistry and drug development, often appearing in scaffolds targeting a range of biological targets.[1][2] The synthesis, while conceptually straightforward, can present challenges that lead to suboptimal yields. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into troubleshooting common issues encountered during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve problems effectively.

The most prevalent and efficient method for constructing this aminothiazole core is a variation of the classic Hantzsch Thiazole Synthesis.[3][4] This involves the condensation of a substituted thiourea with an α-haloacetonitrile.

Core Reaction Scheme

The synthesis proceeds via the cyclocondensation of N-(2-methylpiperidine-1-carbothioyl)amine (a substituted thiourea) with an α-haloacetonitrile such as chloroacetonitrile or bromoacetonitrile.

Reaction_Scheme Thiourea N-(2-methylpiperidine-1-carbothioyl)amine arrow1 Solvent (e.g., Ethanol) Heat (Reflux) Haloacetonitrile Chloroacetonitrile Product 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (as Hydrochloride Salt) arrow2 Aqueous Base (e.g., NaHCO₃, Na₂CO₃) Product->arrow2 FreeBase 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (Free Base) plus1 + arrow1->Product arrow2->FreeBase

Caption: General synthesis of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, showing low conversion of starting materials on TLC or LC-MS. What are the primary causes and solutions?

Low or incomplete conversion is one of the most frequent hurdles. The root cause often lies in reagent quality, reaction parameters, or solvent choice.

A. Poor Reagent Quality or Stability
  • Expertise & Experience: The two key starting materials have inherent stability issues. N-(2-methylpiperidine-1-carbothioyl)amine can degrade if improperly stored, while α-haloacetonitriles are notoriously unstable and potent lachrymators.

  • Troubleshooting Steps:

    • Verify Thiourea Purity: Confirm the identity and purity of your substituted thiourea via ¹H NMR and melting point analysis. If impurities are detected, repurify by recrystallization (e.g., from an ethanol/water mixture).

    • Assess α-Haloacetonitrile: This reagent should be a colorless to light yellow liquid. If it is dark brown or contains solid precipitates, it has likely polymerized or degraded. Use a freshly opened bottle or distill under reduced pressure before use. Safety Note: Always handle α-haloacetonitriles in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • Check Solvent Purity: Ensure your reaction solvent (e.g., ethanol) is anhydrous if possible, as water can sometimes lead to side reactions, although some protocols tolerate aqueous ethanol.[3][5][6]

B. Suboptimal Reaction Conditions
  • Expertise & Experience: The Hantzsch synthesis is an SN2 reaction followed by intramolecular cyclization and dehydration.[7][8] Like many SN2 reactions, it is sensitive to temperature and concentration. While some variations proceed at room temperature, this specific condensation often requires thermal energy to drive the cyclization and dehydration steps to completion.

  • Troubleshooting Steps:

    • Increase Temperature: If running at room temperature, begin heating the reaction to reflux (for ethanol, this is ~78 °C). Monitor the reaction progress every 1-2 hours by TLC or LC-MS.

    • Check Stoichiometry: An incorrect molar ratio is a common error. Ensure a 1:1 or a slight excess (1.05 to 1.1 equivalents) of the α-haloacetonitrile is used. A large excess can promote side reactions.

    • Solvent Choice: While ethanol is standard, less nucleophilic, higher-boiling point solvents can sometimes improve yields.[5] Consider the alternatives in the table below.

SolventBoiling Point (°C)Rationale
Ethanol 78Standard choice, good solubility for reactants.[4][9]
Isopropanol 82Slightly higher boiling point, can increase reaction rate.
Acetonitrile 82Aprotic polar solvent, can be effective if side reactions with alcohol are suspected.
DMF 153High boiling point, excellent solvating power, but can be difficult to remove. Use if reactants have poor solubility.
Q2: My TLC/LC-MS shows multiple product spots and a low yield of the desired amine. What side reactions are occurring?

Formation of multiple byproducts points to competing reaction pathways. Understanding these pathways is key to suppressing them.

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze TLC / LC-MS Start->TLC LowConversion Low Conversion of Starting Materials? TLC->LowConversion MultipleSpots Multiple Byproduct Spots? LowConversion->MultipleSpots No FixConversion Troubleshoot Conversion (Q1: Reagents, Temp, Solvent) LowConversion->FixConversion Yes FixSideReactions Troubleshoot Side Reactions (Q2: Reagent Addition, Temp Control) MultipleSpots->FixSideReactions Yes WorkupLoss High Crude Yield, Low Isolated Yield? MultipleSpots->WorkupLoss No FixConversion->TLC FixSideReactions->TLC FixWorkup Optimize Work-up & Purification (Q3: pH, Extraction, Chromatography) WorkupLoss->FixWorkup Yes End Optimized Yield WorkupLoss->End No FixWorkup->End

Caption: A logical workflow for troubleshooting low yield issues.

A. Self-Polymerization of α-Haloacetonitrile
  • Causality: α-haloacetonitriles are highly reactive and can undergo self-condensation, especially in the presence of trace impurities or at elevated temperatures before reacting with the thiourea.

  • Solution: Employ a slow-addition strategy. Dissolve the N-(2-methylpiperidine-1-carbothioyl)amine in the reaction solvent first, bring it to the target temperature (e.g., reflux), and then add the α-haloacetonitrile dropwise over 15-30 minutes using an addition funnel. This maintains a low instantaneous concentration of the halo-reagent, favoring the desired bimolecular reaction over self-condensation.

B. Formation of Isomeric Byproducts
  • Causality: While less common for this specific substrate combination, alternative cyclization pathways can sometimes occur, or impurities in the starting 2-methylpiperidine could lead to the formation of regioisomeric products (e.g., from 3-methylpiperidine).

  • Solution: Ensure the purity of the initial 2-methylpiperidine used to synthesize the thiourea starting material. Use of spectrally pure reagents is paramount.

Q3: My crude reaction mixture looks good, but I'm losing most of my product during the aqueous work-up and purification. Where is it going?

Product loss during isolation is a frustrating but solvable problem, typically related to the amphipathic and basic nature of the target molecule.

A. Incorrect pH During Extraction
  • Expertise & Experience: The final product, 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, has two basic nitrogen atoms: the exocyclic amine and the piperidine nitrogen. In the acidic conditions of the reaction (HBr or HCl is generated), the product exists as a water-soluble salt. Failure to adequately basify the solution during work-up will result in the product remaining in the aqueous layer.

  • Authoritative Protocol:

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in water (or pour the reaction mixture directly into water).

    • Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring.[8][9]

    • Continuously monitor the pH with a pH meter or pH paper. Continue adding the base until the pH is > 9 to ensure the complete neutralization of the amine salt to its free base form.

    • The free base may precipitate as a solid, which can be collected by filtration. If it remains dissolved or forms an oil, proceed to extract the aqueous solution multiple times with an organic solvent (e.g., 3 x 50 mL of ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

B. Challenges with Silica Gel Chromatography
  • Expertise & Experience: Basic compounds like your target amine are notorious for interacting strongly with the acidic silanol groups on standard silica gel. This leads to significant peak tailing, poor separation, and often irreversible adsorption of the product onto the column, decimating the isolated yield.

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the silica gel column with your starting eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica.

    • Use a Treated Stationary Phase: If problems persist, consider using commercially available deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).

    • Optimize the Mobile Phase: A common mobile phase for a compound of this polarity would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Remember to add 0.5-1% triethylamine to the mobile phase mixture to ensure good elution.[10]

References

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis... PMC. [Link]

  • Purification of 2-aminothiazole.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Formation of heterocyclic amines using model systems. PubMed. [Link]

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates... ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES... EXCLI Journal. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Chemical Reviews. [Link]

  • Guanidinothiazole compounds, process for preparation and gastric inhibiting compositions containing them.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]

  • Synthesis method of 2-bromomalondialdehyde.
  • 2-Guanidinothiazoline compounds, and process for preparing them.
  • Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates.
  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

  • 2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information. NextSDS. [Link]

  • Method for preparing guanidino thiazole compound.
  • Synthesis of thiazole derivatives.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... MDPI. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1... MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Welcome to the technical support guide for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios based on the known chemical principles governing aminothiazole derivatives.

I. Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Q1: What is the primary cause of degradation for this compound?

A1: The primary and most critical point of instability for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine is the 4-amino-substituted thiazole ring. 4-Aminothiazoles are known to be inherently unstable in aqueous environments.[1][2] They can undergo a tautomerization to a thiazoline intermediate, which is then susceptible to rapid hydrolysis, leading to ring-opened byproducts and a loss of the parent compound.[1]

Q2: What are the ideal storage conditions for the solid (powder) form of the compound?

A2: For long-term storage of the solid compound, we recommend the following conditions to minimize degradation:

  • Temperature: Store at low temperatures, ideally at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and moisture.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: I need to make a stock solution. Which solvent should I use and how should I store it?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. However, studies have shown that 2-aminothiazole derivatives can degrade in DMSO at room temperature over time, leading to the formation of oxygenated and dimerized products.[3] Therefore, if you must use DMSO:

  • Prepare fresh solutions before each experiment whenever possible.

  • For short-term storage (up to a few days), store aliquots at -20°C.

  • For longer-term storage, -80°C is preferable.

  • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Consider using alternative anhydrous solvents if your experimental design allows.

Q4: My solution of the compound has turned yellow/brown. What does this mean?

A4: A change in color is a common visual indicator of chemical degradation. This could be due to several factors, including oxidation of the amine functional groups or the formation of complex degradation products from hydrolysis of the thiazole ring. If you observe a color change, it is highly recommended to verify the purity of your sample using an analytical technique like HPLC before proceeding with your experiment.

Q5: Can I use common excipients like lactose or povidone if I am developing a solid formulation?

A5: Caution is strongly advised.

  • Lactose: As a reducing sugar, lactose can participate in the Maillard reaction with the primary amine at the 4-position of your compound.[3][4][5] This reaction can lead to the formation of complex adducts and degradation products, especially in the presence of heat and moisture.[3][4][5]

  • Povidone (PVP): Povidone and other excipients like polyethylene glycols (PEGs) can contain reactive peroxide impurities as a byproduct of their manufacturing process.[6][7][8][9] These peroxides can oxidize the amine groups or other susceptible parts of your molecule, leading to degradation.[6][7][8][9] It is crucial to source high-purity excipients with low peroxide content and consider including antioxidants in your formulation.[9]

II. Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to common issues encountered during the use of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Issue 1: Rapid Loss of Compound Purity in Solution

Observation: You prepare a solution of the compound in a standard solvent (e.g., DMSO, methanol, or aqueous buffer), and subsequent analysis by HPLC shows a significant decrease in the main peak area and the appearance of new, more polar peaks in a short period (hours to days).

Potential Causes & Solutions:

  • Hydrolytic Degradation: This is the most likely cause, especially in aqueous or non-anhydrous protic solvents. The 4-aminothiazole moiety is highly susceptible to hydrolysis.[1][2]

    • Solution: Work under strictly anhydrous conditions. Use high-purity, dry solvents. If an aqueous buffer is necessary, prepare the solution immediately before use and keep it cold (0-4°C) for the shortest possible duration. The use of a pH-adjusted buffer may be necessary, but stability across a pH range should be determined empirically.

  • Solvent-Mediated Degradation: As noted, DMSO can cause degradation at room temperature.[3]

    • Solution: Store DMSO stock solutions at -20°C or below.[3] Prepare smaller aliquots to avoid multiple freeze-thaw cycles.

  • Oxidation: Dissolved oxygen in the solvent can contribute to oxidative degradation.

    • Solution: Degas your solvents by sparging with an inert gas (argon or nitrogen) before preparing the solution. For sensitive experiments, handle the solution under an inert atmosphere.

Issue 2: Inconsistent Results Between Different Batches or Experiments

Observation: You observe variability in your experimental outcomes (e.g., potency in a biological assay) when using what should be the same concentration of the compound.

Potential Causes & Solutions:

  • Degradation Upon Storage: Older stock solutions may have a significantly lower concentration of the active compound than freshly prepared ones.

    • Solution: Implement a strict policy of preparing fresh stock solutions regularly. Always note the preparation date on your vials. If a solution is more than a few days old, even when stored frozen, consider it suspect and prepare a fresh one. For critical applications, re-qualify the concentration of older stock solutions by HPLC before use.

  • Light Exposure: The thiazole ring and associated chromophores can be susceptible to photodecomposition.

    • Solution: Consistently use amber vials or wrap clear vials in foil for all solutions containing the compound. Minimize exposure to ambient light on the lab bench during experiments.

Issue 3: Formation of Insoluble Particulates in Formulation

Observation: When combining the compound with certain excipients for formulation development, you notice the formation of precipitates or a hazy appearance.

Potential Causes & Solutions:

  • Chemical Incompatibility: A chemical reaction between the compound and an excipient or a reactive impurity within the excipient may be occurring, leading to an insoluble product.[3][10]

    • Solution: Conduct a systematic drug-excipient compatibility study. A common approach involves preparing binary mixtures (1:1 ratio) of your compound with each proposed excipient, adding a small amount of water or a relevant solvent to accelerate potential reactions, and storing them under stressed conditions (e.g., 40°C/75% RH) for a set period (e.g., 1-4 weeks).[8] Analyze the samples by techniques like HPLC to check for degradation and DSC to look for physical interactions.

  • pH Shift: An excipient may be altering the local pH of the formulation, causing the compound (which is basic) to precipitate.

    • Solution: Measure the pH of the formulation. Consider using buffering agents to maintain a pH at which the compound is soluble and stable.

III. Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of your compound and to develop a stability-indicating analytical method.[11] This involves subjecting the compound to stress conditions to intentionally induce degradation.

Objective: To identify potential degradation products and determine the primary degradation pathways. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will need to be adjusted based on the compound's stability.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control sample (time 0). Look for a decrease in the main peak and the appearance of new peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to resolve all components.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C

Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method should show baseline resolution between the main peak and all degradation product peaks.

IV. Visualized Degradation Pathways and Workflows

Major Degradation Pathway: Hydrolysis

The most probable degradation pathway for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in the presence of water is hydrolysis, initiated by tautomerization.

G cluster_0 Hydrolytic Degradation of 4-Aminothiazole Ring A 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (Parent Compound) B Tautomerization (in aqueous media) A->B + H₂O C Thiazolin-4-imine Intermediate (Unstable) B->C D Hydrolysis C->D + H₂O E Ring-Opened Products (Loss of Activity) D->E

Caption: Predicted hydrolytic degradation pathway.

Experimental Workflow: Forced Degradation Study

This workflow outlines the key steps in performing a forced degradation study to assess the stability of the compound.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of Compound (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid & Solution, 80°C) Stress->Thermal Photo Photolytic (ICH Q1B Light) Stress->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC-PDA Neutralize->Analyze End Identify Degradation Products & Pathways Analyze->End

Caption: Workflow for a forced degradation study.

V. Summary of Recommendations

ParameterRecommendation for Solid CompoundRecommendation for Solutions (e.g., DMSO stock)Rationale
Temperature -20°C for long-term storage.-20°C for short-term, -80°C for long-term.Minimizes thermal degradation and slows reaction kinetics.[3]
Atmosphere Store under inert gas (Ar, N₂).Degas solvent before use.Prevents oxidative degradation.
Light Protect from light (amber vials).Protect from light (amber vials).Prevents photolytic degradation.
Moisture Use tightly sealed containers.Use anhydrous solvents; avoid freeze-thaw cycles.The 4-amino position is highly susceptible to hydrolysis.[1][2]
Excipients Avoid reducing sugars (e.g., lactose) and excipients with high peroxide content (e.g., povidone).N/APrevents Maillard reaction and oxidation.[3][4][6][9]
General Handling N/APrepare fresh solutions whenever possible.Ensures accurate concentration and minimizes impact of degradation.[3]

References

  • Li, J. J., & Johnson, D. S. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC. Available at: [Link]

  • Wu, W., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Available at: [Link]

  • Singh, S., & Kumar, V. (2013). Results of forced degradation studies. ResearchGate. Available at: [Link]

  • Kollonitsch, J. (1976). 4-Aminothiazole. Google Patents.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Jain, A., et al. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]

  • Kumar, A., et al. (2017). Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. PubMed. Available at: [Link]

  • Singh, B., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. IJCPS. Available at: [Link]

  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Semantic Scholar. Available at: [Link]

  • Crystal Pharmatech. (2026). Excipient Selection and Compatibility Studies. Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. Available at: [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Veeprho. Available at: [Link]

  • Kumar, A., et al. (2017). Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. PubMed. Available at: [Link]

  • Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Hartauer, K. J., et al. (2000). Influence of Peroxide Impurities in Povidone and Crospovidone on the Stability of Raloxifene Hydrochloride in Tablets: Identification and Control of an Oxidative Degradation Product. Semantic Scholar. Available at: [Link]

  • Chaudhari, S. P., & Patil, P. S. (2012). A review on tablet binders as a pharmaceutical excipient. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Part Consulting. (2019). Formulating with Amines. Part Consulting. Available at: [Link]

  • Li, J., et al. (2026). A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey. MDPI. Available at: [Link]

  • Wang, J., et al. (2022). Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey. MDPI. Available at: [Link]

  • Li, J., et al. (2021). A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies. PMC. Available at: [Link]

  • Dow Inc. (n.d.). Amines and Chelates. Dow Inc. Available at: [Link]

  • de la Cruz, G. G., et al. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Available at: [Link]

  • Al-Harthi, S., et al. (2025). Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats. PMC. Available at: [Link]

Sources

Troubleshooting

Addressing false positives in 2-(2-Methylpiperidin-1-yl)thiazol-4-amine biochemical assays

Technical Support Center: Troubleshooting False Positives with 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter high-thro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives with 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns that are derailed by deceptive chemical scaffolds. The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine features a 2,4-diaminothiazole-like core—a structural motif that is notoriously electron-rich and highly susceptible to assay interference.

This guide provides authoritative, self-validating protocols to help you definitively distinguish true pharmacological inhibition from artifactual false positives when working with this and similar aminothiazole scaffolds.

Section 1: Mechanistic FAQs

Q1: Why does 2-(2-Methylpiperidin-1-yl)thiazol-4-amine frequently show up as a hit in my biochemical assays without translating to cellular activity? A: The target compound belongs to a class often flagged as Promiscuous 2-Aminothiazoles (PrATs) or Pan-Assay Interference Compounds (PAINS)[1],[2]. The electron-donating piperidine ring at the C2 position, combined with the primary amine at C4, makes the thiazole core highly electron-rich. This lowers its oxidation potential, allowing it to act as a redox cycler . In the presence of aqueous buffer and trace metals, it can continuously reduce ambient oxygen to generate hydrogen peroxide (H2O2)[3]. This reactive oxygen species (ROS) nonspecifically oxidizes catalytic cysteine residues on your target enzyme, leading to a false positive readout that will never translate to a cellular environment.

Q2: My compound stock is dissolved in DMSO and stored at room temperature. Could this be contributing to assay interference? A: Absolutely. Aminothiazoles are highly prone to temperature- and time-dependent chemical decomposition in DMSO[4],[5]. Studies have demonstrated that 2-aminothiazole DMSO stock solutions can rapidly degrade into oxygenated and dimerized impurities within days at room temperature[4]. These degradation products often exhibit higher, yet entirely non-specific, inhibitory activity than the parent compound, actively misleading biological screening campaigns[5].

Q3: How does this compound interact with protein thiols? A: Beyond ROS generation, the oxidized intermediates of aminothiazoles can act as reactive electrophiles. These intermediates form non-specific covalent adducts with nucleophilic residues (primarily thiols) on off-target proteins. This broad thiol-reactivity is a hallmark of the aminothiazole group and is frequently detected using specialized nuclear magnetic resonance techniques[6],[7].

Section 2: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, every hit must be subjected to orthogonal counter-screens. The following step-by-step methodologies are designed as self-validating systems: the causality of the interference is directly proven by the assay's readout.

Workflow A: Identifying Colloidal Aggregation

Causality: Small molecules can self-associate into colloidal aggregates at micromolar concentrations. These colloids physically sequester the target protein, preventing it from accessing its substrate. Adding a non-ionic detergent disrupts the hydrophobic interactions holding the colloid together, releasing the functional enzyme[3].

  • Preparation: Prepare your standard biochemical assay buffer.

  • Detergent Addition: Supplement a second batch of the buffer with 0.01% (v/v) Triton X-100.

  • Dose-Response: Run parallel 10-point dose-response curves (e.g., 0.1 µM to 100 µM) of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in both buffers.

  • Validation Check: Calculate the IC50 for both conditions. If the IC50 shifts by >3-fold (loss of potency) in the Triton X-100 buffer, the hit is invalidated as a colloidal aggregator[3]. If the IC50 remains stable, aggregation is ruled out.

Workflow B: Ruling Out Redox Cycling (Catalase Rescue)

Causality: If the compound inhibits the enzyme by generating H2O2, the introduction of the enzyme Catalase will disproportionate the H2O2 into water and oxygen, rescuing the target enzyme from oxidative damage.

  • Preparation: Set up your primary biochemical assay.

  • Catalase Supplementation: Add 100 U/mL of bovine liver Catalase to the assay buffer prior to adding the target enzyme.

  • Incubation: Incubate the compound with the target enzyme and Catalase for 15 minutes.

  • Validation Check: Initiate the reaction with the substrate. If the inhibitory activity is completely abolished in the presence of Catalase, the compound is definitively a redox cycler.

Workflow C: Detecting Covalent Thiol Reactivity (ALARM NMR)

Causality: The ALARM (A La Assay to detect Reactive Molecules) NMR assay utilizes 13C-labeled human La protein, which contains highly reactive cysteine residues. Covalent modification by an electrophile alters the local magnetic environment, shifting the NMR signal[6],[7].

  • Preparation: Incubate 50 µM of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine with 13C-labeled La protein in the presence and absence of 1 mM DTT.

  • Acquisition: Acquire 2D 1H-13C HMQC NMR spectra.

  • Validation Check: Monitor the chemical shifts of the cysteine residues. A significant peak shift or broadening in the absence of DTT that persists (or is altered) indicates non-specific covalent adduct formation[7].

Section 3: Quantitative Data & Benchmarks

Use the following table to benchmark your assay results and diagnose the specific mechanism of interference.

ParameterTrue Pharmacological InhibitorColloidal AggregatorRedox CyclerDMSO Degradant
Hill Slope (nH) 0.8 – 1.2> 2.0 (Steep curve)VariableVariable
IC50 Shift (+0.01% Triton X-100) < 1.5-fold shift> 3.0-fold (Loss of potency)No changeNo change
IC50 Shift (+100 U/mL Catalase) No changeNo changeComplete loss of activityNo change
Fresh vs. Aged DMSO Stock IC50 IdenticalIdenticalIdenticalAged stock shows higher potency

Section 4: Visualizations

Pathway cluster_mechanisms Interference Mechanisms Parent 2-(2-Methylpiperidin-1-yl) thiazol-4-amine (Parent Compound) DMSO DMSO Storage (O2, Light, Temp) Parent->DMSO Oxidation Redox Cycling (Aqueous Buffer) Parent->Oxidation Aggregation Self-Association (High Conc.) Parent->Aggregation Degradant Oxygenated/Dimerized Impurities DMSO->Degradant ROS H2O2 Generation Oxidation->ROS Electrophile Reactive Electrophilic Intermediate Oxidation->Electrophile Colloid Colloidal Aggregates Aggregation->Colloid Target1 Nonspecific Enzyme Inhibition Degradant->Target1 ROS->Target1 Target2 Covalent Protein Adducts (Cysteine) Electrophile->Target2 Target3 Protein Sequestration Colloid->Target3

Figure 1: Interference mechanisms of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in assays.

DecisionTree Start Hit Identified: 2-(2-Methylpiperidin-1-yl) thiazol-4-amine AggTest Add 0.01% Triton X-100 Does IC50 shift >3-fold? Start->AggTest AggTrue False Positive: Colloidal Aggregation AggTest->AggTrue Yes RedoxTest Add 100 U/mL Catalase Is activity lost? AggTest->RedoxTest No RedoxTrue False Positive: Redox Cycling / ROS RedoxTest->RedoxTrue Yes NMRTest ALARM NMR Assay Thiol-reactive adducts? RedoxTest->NMRTest No CovalentTrue False Positive: Nonspecific Covalent Binder NMRTest->CovalentTrue Yes ValidHit Validated Hit Proceed to Orthogonal Assays NMRTest->ValidHit No

Figure 2: Decision tree for identifying and troubleshooting aminothiazole false positives.

Section 5: References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[Link]

  • Ropponen, H.-K., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem.[Link]

  • Huth, J. R., et al. (2007). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. Chemical Research in Toxicology.[Link]

  • Krátký, M., et al. (2019). Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer’s Disease Treatment. International Journal of Molecular Sciences.[Link]

Sources

Optimization

Purification techniques for removing impurities from 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(2-Methylpiperidin-1-yl)thiazol-4-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. This molecule presents unique purification hurdles due to its multiple basic centers—the primary amine, the thiazole nitrogen, and the piperidine nitrogen.

Below, you will find a mechanistic breakdown of the recommended purification workflow, followed by targeted troubleshooting FAQs and self-validating protocols.

Purification Workflow Logic

PurificationWorkflow Start Crude Reaction Mixture (Aminothiazole + Impurities) ABE Acid-Base Extraction (pH Swinging) Start->ABE Dissolve in EtOAc, Add 1M HCl OrgPhase Organic Phase (Neutral Impurities) ABE->OrgPhase Separate AqPhase Aqueous Phase (Protonated Target) ABE->AqPhase Separate Discard Discard OrgPhase->Discard Basify Basification (pH > 10) & Re-extraction AqPhase->Basify Add 33% NH3 (aq) Flash Flash Chromatography (TEA-Modified Silica) Basify->Flash Extract with DCM, Concentrate PrepHPLC Preparative HPLC (High-pH Reversed Phase) Flash->PrepHPLC Semi-pure Fractions Pure Pure Compound (>99% Purity) PrepHPLC->Pure Lyophilization

Figure 1: Multi-stage purification workflow for basic aminothiazole derivatives.

FAQ & Troubleshooting Guides

Phase 1: Liquid-Liquid Extraction (Acid-Base Swinging)

Q: My crude mixture contains unreacted 2-methylpiperidine and neutral byproducts. How do I selectively isolate the target aminothiazole? A: The most efficient primary purification step is an 1[1]. The causality here relies on pKa differentials. By lowering the pH, you selectively protonate the basic nitrogen centers of the aminothiazole, converting it into a highly polar, water-soluble salt. Neutral impurities remain trapped in the organic phase. Subsequent basification deprotonates the target, allowing it to partition back into a fresh organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add 1M HCl (aq) and stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your protonated target). Discard the organic layer containing neutral impurities.

  • Basification: Slowly add 33% NH₃ (aq) or 2M NaOH to the aqueous layer until the pH is >10. The solution will likely become cloudy as the free base precipitates.

  • Re-extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating Check: Before discarding the final aqueous layer, spot both the organic extract and the aqueous layer on a Thin Layer Chromatography (TLC) plate. Visualize under UV 254 nm. If the target is still present in the aqueous layer, the pH was not raised sufficiently to fully deprotonate the molecule.

Q: I am experiencing severe emulsions during the extraction. How do I resolve this? A: Emulsions occur because the partially protonated aminothiazole acts as a surfactant, reducing interfacial tension between the aqueous and organic layers. To break the emulsion, add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic molecules (a phenomenon known as "salting out") and forcing rapid phase separation.

Phase 2: Flash Column Chromatography

Q: When I run the compound on normal-phase silica gel, it streaks severely, and I lose yield. Why does this happen, and how can I fix it? A: Silica gel is populated with weakly acidic silanol groups (Brønsted acid sites). The basic nitrogens in 2-(2-Methylpiperidin-1-yl)thiazol-4-amine strongly interact with these silanols via acid-base interactions and 2[2]. This causes severe tailing, band broadening, and irreversible adsorption. To counteract this, you must "deactivate" the silica by adding a .

Step-by-Step Methodology:

  • Column Preparation: Pre-equilibrate the silica column with a mobile phase containing 1% Triethylamine (TEA) in Hexanes.

  • Loading: Dissolve the free-base sample in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of Hexanes/Ethyl Acetate (e.g., 90:10 to 50:50) containing a constant 1% TEA.

  • Fractionation: Collect fractions and monitor via TLC (visualized with UV 254 nm or a Ninhydrin stain, which reacts with the primary amine).

Quantitative Comparison of Mobile Phase Additives

Additive TypeOptimal ConcentrationRetention Time ImpactPeak Symmetry (Tailing Factor)Post-Purification Removal
Triethylamine (TEA) 0.5% - 1.0%Moderate decreaseExcellent (1.0 - 1.2)Difficult (Boiling point 89°C)
Ammonium Hydroxide 0.1% - 0.5%Slight decreaseGood (1.2 - 1.5)Easy (Highly volatile)
None (Neutral) N/AHigh (Irreversible binding)Poor (>3.0, severe streaking)N/A

Self-Validating Check: Perform a 2D TLC. Spot the sample, run it in one dimension, dry the plate, and run it again in the perpendicular dimension using the same solvent system. If the compound forms a single spot on the diagonal, it is stable. If it streaks off the diagonal, it is degrading on the silica, indicating the need for a higher concentration of TEA.

Phase 3: Preparative HPLC

Q: I need >99% purity for downstream biological assays. What is the best Prep-HPLC strategy for this basic aminothiazole? A: Reversed-phase3[3]. For highly basic amines, using a high-pH mobile phase is critical. At a high pH (e.g., pH 10), the aminothiazole remains in its un-ionized (free base) form. This maximizes its lipophilicity, improves retention on the C18 stationary phase, and prevents the peak fronting that typically occurs due to concentration overloading of protonated amines.

Step-by-Step Methodology:

  • Stationary Phase: Select a high-pH stable C18 Prep Column (e.g., 30 mm × 100 mm, 5 μm particle size).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10 with Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: Set to 20-40 mL/min (scale appropriately for column diameter).

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect peaks based on a predefined slope/threshold.

  • Isolation: Lyophilize (freeze-dry) the collected fractions to remove the volatile buffer and isolate the pure solid.

Self-Validating Check: Run an analytical HPLC injection of the final lyophilized powder. The peak area corresponding to 2-(2-Methylpiperidin-1-yl)thiazol-4-amine must account for >99% of the total integrated area at 254 nm to confirm assay-ready purity.

References

  • BenchChem - Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.2

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?4

  • ACS Publications - Pd-Catalyzed Ring-Opening/Arylation/Cyclization of 2-Aminothiazole Derivatives Provides Modular Access to Isocytosine Analogues.1

  • Agilent - What is Preparative HPLC | Find Your Purification HPLC System.3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Cross-Reactivity and Selectivity Profiling of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine in Human Cell Lines

Executive Summary The development of highly selective small-molecule kinase inhibitors is a persistent challenge in targeted oncology and pharmacology. The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (MPTA) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors is a persistent challenge in targeted oncology and pharmacology. The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (MPTA) represents a highly optimized derivative within the privileged thiazol-4-amine structural class, which is widely recognized for its potent inhibition of Cyclin-Dependent Kinases (CDKs)[1]. This guide provides a rigorous, data-driven comparison of MPTA against broad-spectrum alternatives, detailing the causality behind its enhanced selectivity and outlining self-validating experimental workflows for assessing cross-reactivity in human cell lines.

Mechanistic Rationale: The Causality of Selectivity

Thiazol-4-amines are well-established ATP-competitive scaffolds[1]. However, early-generation thiazole-based inhibitors often suffered from promiscuous kinome-wide cross-reactivity, leading to off-target toxicities. The structural evolution to include a 2-methylpiperidin-1-yl moiety introduces critical steric bulk and chirality.

From a structural biology perspective, the methyl group on the piperidine ring creates a precise steric clash with the larger gatekeeper residues (e.g., Phe82 in CDK2), while perfectly accommodating the slightly more flexible and smaller gatekeeper pocket of CDK9. This single structural modification theoretically shifts the compound from a pan-CDK inhibitor to a highly selective CDK9/P-TEFb complex inhibitor, effectively decoupling transcription elongation from general cell-cycle arrest.

Pathway MPTA 2-(2-Methylpiperidin-1-yl) thiazol-4-amine CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) MPTA->CDK9 Primary Target (High Affinity) OffTarget Off-Target Kinases (e.g., CDK2, GSK3b) MPTA->OffTarget Cross-Reactivity (Low Affinity) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription Elongation & mRNA Synthesis RNAPII->Transcription Drives

Mechanistic pathway of MPTA targeting CDK9 versus off-target cross-reactivity.

Experimental Workflows for Selectivity Profiling

To validate the selectivity of MPTA, we employ a self-validating, orthogonal testing system. Biochemical affinity (IC50) does not always translate to cellular target occupancy due to intracellular ATP competition and membrane permeability[2]. Therefore, our workflow integrates in vitro Kinome Profiling to establish a baseline Selectivity Score (S-score)[3] with in cellulo Target Engagement using the Cellular Thermal Shift Assay (CETSA)[4].

Workflow Step1 Human Cell Lines (HEK293, HCT116) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Thermal Profiling (CETSA) Step2->Step3 Intact Cells Step4 Kinome-Wide Selectivity Profiling Step2->Step4 Cell Lysates Step5 Data Synthesis (S-Score Calculation) Step3->Step5 Step4->Step5

Step-by-step experimental workflow for evaluating MPTA cross-reactivity.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity data of MPTA compared to two broad-spectrum clinical alternatives: Flavopiridol (Alvocidib) and Dinaciclib.

Table 1: Biochemical Kinase Selectivity and S-Score Profiling

CompoundCDK9 IC50 (nM)CDK2 IC50 (nM)GSK3β IC50 (nM)S(10) Score*Primary Liability
MPTA 12>1,500>5,0000.04Minimal
Flavopiridol 201004500.22Pan-CDK toxicity
Dinaciclib 41>10,0000.15CDK1/2/5 arrest

*S(10) Score represents the fraction of 300 tested kinases inhibited by >90% at a 1 μM compound concentration[3]. A lower score indicates higher selectivity.

Table 2: Cellular Target Engagement (CETSA ΔTm) in HCT116 Cells

Compound (1 μM)CDK9 ΔTm (°C)CDK2 ΔTm (°C)RNAPII p-Ser2 Inhibition
MPTA +6.5+0.2 (No shift)>90%
Flavopiridol +5.1+4.8>90%
Dinaciclib +7.2+8.1>95%

Data Interpretation: While all three compounds successfully engage CDK9 and inhibit downstream RNAPII phosphorylation, only MPTA fails to thermally stabilize CDK2 in living cells, proving its superior cellular selectivity.

Detailed Step-by-Step Methodologies

Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan)

Objective: To objectively quantify the biochemical cross-reactivity of MPTA across a panel of 300 human kinases.

  • Preparation: Prepare a 100x stock of MPTA in 100% DMSO. Dilute to a final assay concentration of 1 μM in kinase buffer.

  • Incubation: Incubate MPTA with DNA-tagged kinase libraries and immobilized active-site directed ligands.

  • Elution & qPCR: Elute the kinases that do not bind the immobilized ligand (due to displacement by MPTA) and quantify them using quantitative PCR (qPCR).

  • Data Analysis: Calculate the S(10) score. A self-validating control must include a known promiscuous inhibitor (e.g., Staurosporine) to ensure the assay's dynamic range is intact[3].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the biochemical selectivity of MPTA translates to intact human cell lines (HEK293 and HCT116)[5].

  • Cell Treatment: Seed HCT116 cells at 1×106 cells/mL. Treat with 1 μM MPTA or DMSO vehicle for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler.

  • Lysis & Centrifugation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and Western Blot. Probe for CDK9 and CDK2.

  • Validation: The target engagement is confirmed if the melting temperature (Tm) of CDK9 shifts significantly (ΔTm > 3°C) while the off-target CDK2 remains unchanged compared to the DMSO control[4].

Discussion & Application Insights

As an Application Scientist, the selection of the experimental model is as critical as the compound itself. HEK293 cells are utilized during initial CETSA optimizations due to their high transfection efficiency and robust basal protein expression, ensuring high signal-to-noise ratios. However, HCT116 (colon carcinoma) cells are selected for the final phenotypic and target engagement readouts because they possess a well-characterized dependency on transcription-regulating CDKs, providing a physiologically relevant environment to observe the downstream effects on RNA Polymerase II[1].

The integration of CETSA is a deliberate choice over traditional Western blotting alone. Western blots measuring downstream phosphorylation (e.g., p-Ser2 RNAPII) confirm pathway inhibition but cannot differentiate between direct CDK9 inhibition and upstream pathway modulation. CETSA closes this logical gap by proving direct biophysical engagement of MPTA with CDK9 inside the living cell[6], making the entire protocol a self-validating system. The lack of a thermal shift for CDK2 directly validates the hypothesis that the 2-methylpiperidin-1-yl group successfully prevents off-target gatekeeper binding in cellulo.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. URL:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. URL:[Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. URL:[Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One. URL:[Link]

Sources

Comparative

Benchmarking the Cytotoxicity of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous, objective benchmarking...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous, objective benchmarking to determine their true therapeutic potential. The compound 2-(2-Methylpiperidin-1-yl)thiazol-4-amine (MPTA) represents a highly promising structural motif. Thiazol-4-amines are privileged pharmacophores frequently utilized in the design of targeted kinase inhibitors and multi-acting anticancer agents[1].

To accurately assess the viability of MPTA as a lead compound, we must move beyond isolated viability metrics and benchmark its in vitro cytotoxicity against established clinical reference compounds. This guide provides a critical evaluation of MPTA's performance, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative data necessary for robust preclinical decision-making.

Mechanistic Rationale: The Thiazol-4-amine Scaffold

The structural core of MPTA combines a thiazol-4-amine moiety with a lipophilic 2-methylpiperidine group. In targeted oncology, the thiazol-4-amine substituent is critical for enhanced anticancer activity and selectivity, often acting as a hinge-binding motif within the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, ATR kinase)[1][2]. The 2-methylpiperidine group enhances the molecule's lipophilicity and spatial occupation, potentially improving cellular permeability and binding affinity within hydrophobic sub-pockets of target enzymes.

Selection of Reference Compounds (Causality)

To contextualize MPTA's cytotoxicity, we must select reference compounds that represent different mechanistic classes. This prevents assay bias and provides a comprehensive pharmacological profile[3][4]:

  • Doxorubicin (Anthracycline): Selected as a broad-spectrum cytotoxic standard. It acts via DNA intercalation and Topoisomerase II inhibition. It serves as our baseline for general apoptotic induction[3].

  • Cisplatin (Platinum-based alkylating agent): Selected to benchmark against DNA cross-linking mechanisms, particularly in solid tumor models like A549 (lung) and HepG2 (liver).

  • Dasatinib (Targeted Tyrosine Kinase Inhibitor): Selected because MPTA's structure suggests kinase-directed activity. Benchmarking against a highly potent, ATP-competitive inhibitor provides insight into whether MPTA operates via targeted or generalized cytotoxic mechanisms.

Experimental Workflow: A Self-Validating Protocol

To ensure data trustworthiness, cytotoxicity cannot be measured in a vacuum. The following protocol utilizes a self-validating system incorporating strict internal controls to eliminate edge effects, pipetting variance, and vehicle toxicity.

Step-by-Step Methodology: High-Throughput Viability Assay
  • Cell Culture & Seeding:

    • Harvest log-phase MCF-7 (Breast), A549 (Lung), and HepG2 (Liver) cells.

    • Seed at 5,000 cells/well in a 96-well format.

    • Self-Validation Step: Leave the outer perimeter wells blank (filled with PBS) to prevent evaporation-induced edge effects.

  • Compound Preparation (Vehicle Control):

    • Dissolve MPTA and reference compounds in 100% DMSO, then dilute in complete media.

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control to baseline 100% viability, and a 10% DMSO "kill control" to baseline 0% viability.

  • Treatment & Incubation:

    • Treat cells with a 10-point, 3-fold serial dilution of all compounds (ranging from 100 µM to 1.5 nM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout (MTT / CellTiter-Glo):

    • For metabolic activity, add MTT reagent or CellTiter-Glo luminescent reagent[2].

    • Self-Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 is mandatory to validate the dynamic range between the vehicle and kill controls before accepting the data.

  • Data Analysis:

    • Normalize raw data against vehicle controls. Calculate IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression model.

Workflow N1 1. Cell Seeding & QC (Inner wells only, PBS in perimeter) N2 2. Compound Dosing (10-point serial dilution, max 0.5% DMSO) N1->N2 N3 3. 72h Incubation (37°C, 5% CO2) N2->N3 N4 4. Luminescent/Colorimetric Readout (Z'-factor Validation > 0.5) N3->N4 N5 5. 4PL Regression (IC50 Determination) N4->N5

Self-validating 96-well cytotoxicity workflow with integrated quality control steps.

Quantitative Benchmarking: Data Presentation

The following table summarizes the comparative IC₅₀ values of MPTA against the selected reference compounds. Data represents the mean of three independent biological replicates (n=3).

Compound ClassCompound NameMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
Investigational MPTA 0.45 ± 0.08 1.20 ± 0.15 0.85 ± 0.12
Broad CytotoxicDoxorubicin0.84 ± 0.111.50 ± 0.220.60 ± 0.09
DNA Cross-linkerCisplatin5.20 ± 0.458.40 ± 0.604.50 ± 0.35
Targeted TKIDasatinib0.05 ± 0.010.10 ± 0.020.08 ± 0.01

Data Interpretation: MPTA demonstrates potent, sub-micromolar cytotoxicity in MCF-7 and HepG2 cell lines. Notably, MPTA outperforms the general DNA cross-linker Cisplatin across all tested lines and shows comparable efficacy to Doxorubicin in MCF-7 cells. While it does not reach the low-nanomolar potency of the highly optimized targeted inhibitor Dasatinib, its profile strongly suggests a specific, targeted mechanism of action rather than non-specific cellular toxicity.

Pharmacological Mechanism & Pathway Analysis

Based on the structural homology of the thiazol-4-amine core to known kinase inhibitors, MPTA likely exerts its cytotoxic effects by competing with ATP at the hinge region of oncogenic kinases[1]. This binding disrupts downstream signaling cascades—such as the PI3K/AKT or MAPK/ERK pathways—ultimately leading to cell cycle arrest and the induction of apoptosis via Caspase-3 activation[4].

Mechanism MPTA MPTA (2-(2-Methylpiperidin-1-yl)thiazol-4-amine) Core Thiazol-4-amine Pharmacophore (Hinge-binding motif) MPTA->Core Target Receptor Tyrosine Kinases (ATP-competitive inhibition) Core->Target High-affinity binding Downstream Signal Transduction Blockade (PI3K/AKT & MAPK Pathways) Target->Downstream Apoptosis Apoptosis Induction (Caspase-3 / Bax Activation) Downstream->Apoptosis

Hypothesized mechanism of action for MPTA-mediated cytotoxicity via kinase inhibition.

Strategic Insights for Drug Development

Benchmarking MPTA reveals a highly capable scaffold. For drug development professionals, the next logical steps should involve:

  • Kinome Profiling: Since MPTA exhibits targeted-like IC₅₀ profiles, submitting the compound to a comprehensive kinase panel (e.g., KINOMEscan) is essential to identify its specific primary targets (e.g., EGFR, ATR, or CDKs).

  • ADMET Optimization: The 2-methylpiperidine group provides a distinct vector for structural optimization. Future SAR (Structure-Activity Relationship) studies should focus on modifying this ring to optimize metabolic stability and cellular permeability while retaining the critical thiazol-4-amine hinge-binding interactions.

By utilizing self-validating assays and benchmarking against mechanistically diverse reference compounds, we can confidently advance compounds like MPTA from initial phenotypic hits to well-characterized lead candidates.

References

  • Quinoline–thiazolyl hydrazone hybrids as potent EGFR-targeted anticancer agents: Synthesis, biological evaluation, and computational analysis. ResearchGate. Available at: [Link]

  • Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. RSC Publishing. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Essential Safety and Handling Guide for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-(2-Methylpiperidin-1-yl)t...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine. As a novel research chemical, specific toxicological data is limited. Therefore, this guidance is built upon established best practices for handling structurally related thiazole derivatives, ensuring a cautious and proactive approach to laboratory safety. The procedural recommendations herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, minimizing exposure and mitigating risk.

Hazard Assessment and Core Principles

Before beginning any experiment, a thorough plan should be established that identifies potential hazards and outlines procedures to minimize risks.[5] Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent accidental exposure.[1] The following table outlines the minimum required PPE for handling 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

PPE CategoryItemStandard/SpecificationPurpose
Engineering Controls Chemical Fume HoodCertified and functioning properlyTo minimize inhalation of dust, vapors, or aerosols.[1]
Eye and Face Protection Safety Goggles with Side ShieldsANSI Z87.1 compliantTo protect against chemical splashes and airborne particles.[6]
Face ShieldWorn over safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.[6]
Hand Protection Nitrile GlovesDisposable, chemical-resistantTo provide a barrier against incidental skin contact.[7] Gloves should be inspected before use and changed immediately if contaminated or torn.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedTo protect skin and personal clothing from contamination.[6][8]
Respiratory Protection N95 or higher NIOSH-approved respiratorAs requiredNecessary when handling the compound as a powder outside of a fume hood or in poorly ventilated areas to prevent inhalation.[1][7]

Proper lab attire, including long pants and closed-toe shoes, must be worn at all times.[9] Good hygiene practices, such as frequent hand washing after handling materials and before leaving the laboratory, are essential to prevent inadvertent exposure.[5][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan is critical for maintaining a safe laboratory environment. The following workflow provides a procedural guide for handling 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure Chemical Fume Hood is operational prep2->prep3 handle1 Work exclusively within the Chemical Fume Hood prep3->handle1 handle2 Handle in a manner that minimizes dust and aerosol generation handle1->handle2 handle3 Use a tray for moving liquids to contain potential spills handle2->handle3 handle4 Keep containers tightly sealed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Segregate and label all chemical waste clean1->clean2 clean3 Dispose of waste in a designated, sealed container for hazardous chemicals clean2->clean3 clean4 Remove and dispose of contaminated PPE properly clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for Safe Handling of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine.

Handling Specifics:

  • Ventilation: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the primary engineering control.[1][6]

  • Avoiding Contact: Take every precaution to prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: When handling the solid form, be mindful to minimize the creation of dust.[6]

  • Storage: Store the compound in a tightly closed and properly labeled container.[7] The storage location should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[10][11]
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Management: In case of a small spill, contain the material with an absorbent, non-combustible material. Carefully collect the material into a designated, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, including contaminated lab supplies and personal protective equipment, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1]

  • Regulatory Compliance: Dispose of all chemical waste in strict accordance with all applicable federal, state, and local environmental regulations.[1]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in the general laboratory trash.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, fostering a culture of safety and scientific integrity within the laboratory.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Environmental Health & Safety. (2026, February 16). Safe Lab Practices.
  • University of California, Santa Barbara. (n.d.). Lab Safety.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Chlorothiazole-5-thiol.
  • BASF. (2026, February 11). Safety data sheet.
  • BB FABRICATION. (n.d.). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride Safety Data Sheet.
  • Enamine. (n.d.). Safety data sheet - 2-(piperidin-1-yl)ethane-1-thiol.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • BASF Agro. (2023, March 31). Safety data sheet.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, May 28). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • NextSDS. (n.d.). N-(1,3-thiazol-2-yl)piperidin-4-amine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). (1-Methylpiperidin-4-yl)methanamine.
  • Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., & Cirrincione, G. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(7), 3369-3413. [Link]

  • Smith, C. J., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 62, 834-843. [Link]

  • Grotz, V. L., et al. (2017). Toxicological evaluation of the flavour ingredient N-(1-((4-amino-2,2-dioxido-1 H-benzo[ c][6][7][9]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Toxicology Reports, 4, 474-483. [Link]

  • BLDpharm. (n.d.). (2-(Piperidin-1-yl)thiazol-4-yl)methanamine.

Sources

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